(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol
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Overview
Description
(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol is a complex organic compound with the molecular formula C14H15N3O. This compound is characterized by its unique structure, which includes a quinoxaline core fused with an azepine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoxaline derivatives: Compounds with a similar quinoxaline core but different substituents.
Azepine derivatives: Compounds with a similar azepine ring but different functional groups.
Uniqueness: (7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol is unique due to its specific combination of a quinoxaline core and an azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-6-ylmethanol |
InChI |
InChI=1S/C14H15N3O/c18-7-10-6-16-13-2-11-8-1-9(5-15-4-8)12(11)3-14(13)17-10/h2-3,6,8-9,15,18H,1,4-5,7H2 |
InChI Key |
XMQXHGVQWDMEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC(=CN=C4C=C23)CO |
Origin of Product |
United States |
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